4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic molecule characterized by its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and a dihydro-1,2-oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of the intermediate compound, which involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. This reaction forms the prop-2-yn-1-yloxy derivative.
Formation of the Oxazolone Ring: The intermediate is then subjected to a cyclization reaction with an appropriate reagent, such as methyl isocyanate, to form the dihydro-1,2-oxazol-5-one ring.
Final Step: The final step involves the condensation of the intermediate with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolone ring, converting it into a more saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce more saturated derivatives of the compound.
Scientific Research Applications
(4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
(4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Steviol Glycosides: These are natural sweeteners derived from the Stevia plant and have a different molecular structure but are used in various applications.
The uniqueness of (4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific functional groups and the potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(4Z)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H13NO4/c1-4-7-19-13-6-5-11(9-14(13)18-3)8-12-10(2)16-20-15(12)17/h1,5-6,8-9H,7H2,2-3H3/b12-8- |
InChI Key |
AWCZPNATUZLPNN-WQLSENKSSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\C2=CC(=C(C=C2)OCC#C)OC |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.